

flow injection analysis (FIA) methods for Butyrylcarnitine-d5

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Compound of Interest

Compound Name: (R)-Butyryl Carnitine-d5 Chloride

Cat. No.: B13837425

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Application Note: High-Throughput Flow Injection Analysis (FIA-MS/MS) for Butyrylcarnitine (C4) Quantification

Abstract & Scope

This protocol details a robust, high-throughput Flow Injection Analysis tandem Mass Spectrometry (FIA-MS/MS) method for the quantification of Butyrylcarnitine (C4). Utilizing Butyrylcarnitine-d5 as a stable isotope-labeled internal standard (IS), this method is optimized for newborn screening (NBS) and clinical research regarding Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

Unlike chromatographic methods, FIA delivers results in <2 minutes per sample by omitting the analytical column, relying instead on the specificity of precursor-ion scanning or Multiple Reaction Monitoring (MRM). This guide focuses on the non-derivatized extraction method, prioritizing speed and operational simplicity while maintaining clinical grade precision.

Principle of the Method

The assay operates on the principle of Isotope Dilution Mass Spectrometry (IDMS).

- Extraction: Acylcarnitines are extracted from the biological matrix (DBS) using methanol containing a known concentration of Butyrylcarnitine-d5.
- Flow Injection: The extract is injected directly into the carrier stream without chromatographic separation.
- Ionization: Electrospray Ionization (ESI) in positive mode generates protonated molecular ions.
- Detection: The Triple Quadrupole (QqQ) mass spectrometer monitors specific mass transitions (MRM) for the analyte and the internal standard.
 - C4:
 - C4-d5:
- Quantification: The concentration of endogenous C4 is calculated based on the ratio of its peak intensity to that of the C4-d5 IS.

Materials & Reagents

Standards

- Analyte: Butyrylcarnitine Chloride (C4-Carnitine).
- Internal Standard: Butyrylcarnitine-d5 Chloride (labeled on the butyryl chain).
 - Note: Ensure the d5 label is on the acyl chain. If using methyl-labeled carnitine (e.g.,
or
on the trimethylamine group), mass transitions will differ. This protocol assumes acyl-chain labeling (
).

Reagents

- Extraction Solvent: Methanol (LC-MS Grade).
- Mobile Phase: 80% Acetonitrile : 20% Water + 0.05% Formic Acid.
- Quality Control (QC): CDC Newborn Screening Quality Assurance Program (NSQAP) DBS controls or commercial equivalents (e.g., ClinChek®).

Experimental Protocol

Internal Standard (IS) Preparation

- Stock Solution (1 mM): Dissolve Butyrylcarnitine-d5 in Methanol. Store at -20°C.
- Daily Working Solution: Dilute Stock Solution in Methanol to a final concentration of 0.05 $\mu\text{mol/L}$.
 - Expert Insight: The IS concentration should mimic the physiological cut-off level (~0.5 - 1.0 μM in blood) to ensure linearity near the decision limit.

Sample Preparation (Non-Derivatized DBS)

- Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well polypropylene plate.
- Extraction: Add 100 μL of the IS Working Solution to each well.
- Incubation: Seal the plate with adhesive foil. Shake at 600-700 rpm for 45 minutes at room temperature (25°C).
 - Why: Vigorous shaking is critical to extract acylcarnitines from the cellulose matrix of the filter paper.
- Transfer: Remove foil. Transfer 60-80 μL of the supernatant to a new V-bottom 96-well plate.
- Cover: Seal with aluminum foil or a silicone mat to prevent evaporation.
- Analysis: Place in the autosampler at 4-8°C.

FIA-MS/MS Configuration

Since there is no column, the "gradient" serves only to push the sample plug to the source and wash the lines.

- Injection Volume: 10 μ L
- Flow Rate:
 - 0.0 - 0.2 min: 0.05 mL/min (Sample loading)
 - 0.2 - 1.0 min: 0.30 mL/min (Delivery to source)
 - 1.0 - 1.5 min: 0.50 mL/min (Wash)
 - 1.5 - 1.8 min: 0.05 mL/min (Re-equilibration)
- Total Run Time: 1.8 minutes

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (ESI)[1]
- Spray Voltage: 3500 - 4500 V
- Capillary Temp: 300°C
- Collision Gas: Argon (1.5 mTorr)

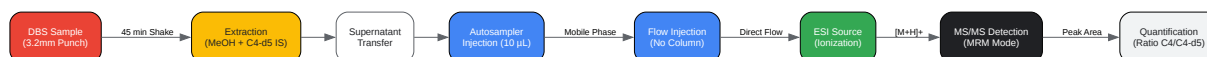
MRM Transitions Table:

Analyte	Precursor Ion ()	Product Ion ()	Dwell Time (ms)	Collision Energy (eV)
Butyrylcarnitine (C4)	232.2	85.1	50	26
Butyrylcarnitine-d5 (IS)	237.2	85.1	50	26

Note: The product ion at m/z 85.1 corresponds to the characteristic carnitine backbone fragment.

Workflow Visualization

Analytical Workflow (DBS to Data)



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Caption: Step-by-step Flow Injection Analysis workflow from Dried Blood Spot punch to quantitative data generation.

Data Analysis & Calculation

The concentration of C4 in the blood is calculated using the following equation:

- : Concentration of Butyrylcarnitine ($\mu\text{mol/L}$)[2]
- : Integrated peak area of C4 (m/z 232>85)
- : Integrated peak area of C4-d5 (m/z 237>85)
- : Concentration of IS in the extraction solvent ($\mu\text{mol/L}$)
- : Response Factor (Usually assumed to be 1.0 for stable isotopes, but can be experimentally determined).

Interpretation of Results:

- Normal Range: $< 0.50 \mu\text{mol/L}$ (varies by lab/population).
- Elevated: $> 0.80 \mu\text{mol/L}$ suggests SCADD or IBD.

Technical Insights & Troubleshooting (Expertise)

Isobaric Interference: The C4 Conundrum

A critical limitation of FIA is the inability to separate isomers.

- The Issue: Butyrylcarnitine (C4) and Isobutyrylcarnitine (Iso-C4) are structural isomers with identical mass (232) and fragmentation patterns (85).
- The Result: The FIA result is the sum of C4 + Iso-C4.
- Clinical Implication:
 - Elevated C4 usually indicates SCADD (Short-chain acyl-CoA dehydrogenase deficiency).
 - Elevated Iso-C4 indicates IBD (Isobutyryl-CoA dehydrogenase deficiency).
- Resolution: If FIA screening is positive, a second-tier test using LC-MS/MS (with a C18 column) is required to chromatographically separate these isomers.

Ion Suppression

DBS extracts are "dirty" (contain phospholipids, salts).

- Symptom: Low IS area counts compared to neat standards.
- Mitigation: Use a divert valve to send the first 0.1 min of flow (containing salts) to waste if possible, though difficult in rapid FIA. The use of the d5-IS corrects for this suppression because the IS and analyte experience the exact same suppression at the same moment.

Carryover

Because FIA has no column wash, "sticky" acylcarnitines (Long-chain C16, C18) can persist. While C4 is less prone to carryover, ensure the flow gradient includes a high-flow wash step (0.5 mL/min) between injections.

Method Validation (CLSI C62-A Compliance)

To ensure this protocol meets clinical standards, validate the following parameters:

Parameter	Procedure	Acceptance Criteria
Linearity	Analyze 5 levels of C4-spiked blood (0.1 - 10 $\mu\text{mol/L}$).	; Slope 0.9 - 1.1
Precision (Intra-day)	20 replicates of Low and High QC in one run.	CV < 15%
Precision (Inter-day)	5 replicates per day for 5 days.	CV < 15%
Accuracy	Analyze proficiency testing samples (e.g., CDC NSQAP).	$\pm 15\%$ of target value
Carryover	Inject High Standard followed by Blank.	Blank signal < 20% of LLOQ

References

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